molecular formula C13H8BrNO3 B2681116 4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone CAS No. 151756-37-5

4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone

Cat. No.: B2681116
CAS No.: 151756-37-5
M. Wt: 306.115
InChI Key: VVLFXPAFAAQKAP-UHFFFAOYSA-N
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Description

4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone is a specialized synthetic compound that features a cyclohexa-2,5-dienone core substituted with a (4-bromobenzoyl)oxyimino functional group. This structure places it in the realm of functionalized quinones and dienones, a class of compounds known for their versatility in organic synthesis . Researchers can leverage this chemical as a potential building block or intermediate in the development of more complex molecular architectures. Its structural motifs are commonly explored in multi-component reactions and for the synthesis of natural product analogs, similar to the applications of other specialized orthoesters and dienones in the field . For instance, such compounds are valuable in methodologies that aim to be in line with green chemistry goals, including reactions performed under solvent-free conditions or in aqueous media . The bromobenzoyl moiety offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, making this reagent a promising substrate for constructing diverse chemical libraries for screening in medicinal chemistry and materials science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3/c14-10-3-1-9(2-4-10)13(17)18-15-11-5-7-12(16)8-6-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLFXPAFAAQKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone typically involves the reaction of 4-bromobenzoyl chloride with cyclohexa-2,5-dienone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone serves as a versatile building block for creating more complex organic molecules. Its unique structure allows for various functional modifications through oxidation, reduction, and substitution reactions. For instance:

  • Oxidation can yield quinone derivatives.
  • Reduction may produce hydroxy derivatives.
  • Substitution reactions can replace the bromine atom with other functional groups.

Biology

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown that related compounds with similar structures demonstrate significant efficacy against various microbial strains and cancer cell lines .

Case Study: Anticancer Activity
A study evaluated a series of compounds derived from 4-bromophenyl derivatives against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The results indicated promising anticancer activity correlating with structural modifications akin to those found in this compound .

Medicine

The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it may play a role in drug development processes aimed at treating resistant strains of pathogens and various cancers. The mechanism of action involves redox interactions leading to the formation of reactive intermediates that can inhibit enzyme activity and disrupt cellular processes .

Data Table: Summary of Reactions

Reaction TypeProducts FormedCommon Reagents
OxidationQuinone derivativesPotassium permanganate, chromium trioxide
ReductionHydroxy derivativesSodium borohydride, lithium aluminum hydride
SubstitutionVarious substituted derivativesSodium methoxide, potassium tert-butoxide

Mechanism of Action

The mechanism of action of 4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of cyclohexa-2,5-dienone derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Compound Substituents Key Structural Differences References
4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone Bromobenzoyloxyimino Strong electron-withdrawing bromine atom
4-Benzoyl-4-methylcyclohexa-2,5-dienone Benzoyl, methyl Methyl group enhances steric bulk; no halogen
4-(4-Chlorobenzoyl)cyclohexa-2,5-dienone Chlorobenzoyl Chlorine (less electronegative than bromine)
2,6-Dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone Methoxy, phenylimino Electron-donating methoxy groups
4-((4-(Dimethylamino)phenyl)imino)cyclohexa-2,5-dienone Dimethylaminophenylimino Strong electron-donating dimethylamino group

Key Observations :

  • Biological Interactions: Halogens (Br, Cl) improve binding to biological targets via halogen bonding, whereas methoxy or dimethylamino groups may favor solubility or hydrogen bonding .

Key Observations :

  • The bromobenzoyloxy group may enhance cytotoxicity compared to non-halogenated analogues, as seen in polyspirocyclohexa-2,5-dienones .
  • Methoxy and thioimino substituents favor antifungal and antioxidant activities, respectively, highlighting substituent-driven functional specialization .
Physicochemical Properties
Property This compound 4-(4-Chlorobenzoyl)cyclohexa-2,5-dienone 2,6-Dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone
Molecular Weight ~350 g/mol (estimated) ~300 g/mol ~290 g/mol
Solubility Low (bromine increases hydrophobicity) Moderate (Cl less hydrophobic than Br) Higher (methoxy improves polarity)
Melting Point Not reported Not reported 119–121°C (ether derivatives)

Notes:

  • Bromine’s high molecular weight and electronegativity reduce solubility compared to methoxy-substituted derivatives .
  • Melting points for related ether derivatives range from 95–121°C, influenced by substituent flexibility .

Biological Activity

4-(((4-Bromobenzoyl)oxy)imino)cyclohexa-2,5-dienone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound features a cyclohexadienone core substituted with a bromobenzoyl group and an imino functional group. Its structure can be represented as follows:

C15H12BrNO3\text{C}_{15}\text{H}_{12}\text{Br}\text{N}\text{O}_3

This structure suggests potential reactivity that could lead to various biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways and inhibition of the NF-kB signaling pathway, which is crucial for cancer cell survival .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
HeLa (Cervical Cancer)20Inhibition of NF-kB signaling
A549 (Lung Cancer)25Induction of oxidative stress

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against several bacterial strains. Studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLDisruption of cell wall synthesis
Escherichia coli64 µg/mLInterference with metabolic pathways

Case Study 1: Breast Cancer Treatment

A clinical study investigated the effects of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. The results indicated enhanced efficacy when combined with doxorubicin, leading to significant tumor reduction in a subset of patients .

Case Study 2: Antimicrobial Resistance

Another study focused on the compound's potential to combat antibiotic-resistant strains of bacteria. The findings revealed that it could restore sensitivity in resistant strains when used in conjunction with traditional antibiotics, highlighting its role as a potential adjuvant in antimicrobial therapy .

Q & A

Q. How can the antioxidant activity of this compound be assessed using DPPH radical scavenging assays?

  • Answer : Prepare a 0.1 mM DPPH solution in ethanol. Incubate the compound (0.01–0.1 mM) with DPPH at 25°C for 20–30 minutes. Measure optical density at 517 nm and calculate radical scavenging efficiency as: \text{% Inhibition} = \left(1 - \frac{\text{OD}_{\text{sample}}}{\text{OD}_{\text{control}}}\right) \times 100

    Ensure controls include blank (solvent only) and reference antioxidants (e.g., ascorbic acid). Triplicate measurements are essential due to DPPH’s light sensitivity .

Q. What synthetic routes are commonly used to prepare brominated cyclohexa-2,5-dienone derivatives?

  • Answer : A two-step approach is typical:
    • Imine Formation : React 4-bromobenzoyl chloride with hydroxylamine to generate the oxime intermediate.
    • Cyclization : Use acetic anhydride or H₂SO₄ as a catalyst to form the dienone core. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1). Purify via column chromatography (Rf \sim0.4) .

Advanced Research Questions

Q. How does the dienone-phenol rearrangement mechanism influence the stability of this compound under acidic conditions?

  • Answer : The rearrangement involves protonation at the carbonyl oxygen, forming a cationic intermediate (Cation A). The 4-bromobenzoyloxy group may act as a migrating substituent, shifting to the C3 position to yield a phenolic product (Fig. 2 in ). Computational studies (e.g., DFT at B3LYP/6-31G*) can map transition states and predict migration barriers. Experimentally, monitor via ¹H NMR in D₂O/HCl: look for aromatic proton shifts and loss of carbonyl signals .

Q. How can contradictory FTIR data for similar dienone derivatives be reconciled in structure-activity studies?

  • Answer : Spectral discrepancies often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., Br) increase C=O stretching frequencies by \sim5–10 cm⁻¹ compared to unsubstituted analogs . Use high-level computational vibrational analysis (e.g., Gaussian 16 with anharmonic corrections) to correlate experimental peaks with predicted modes. Cross-validate with X-ray crystallography for unambiguous assignments .

Q. What strategies optimize the synthesis of imino-dienone derivatives for cross-coupling reactions?

  • Answer : Incorporate palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide partners in Suzuki-Miyaura couplings. Pre-functionalize the dienone with a boronate ester at the C4 position. Key considerations:
    • Use anhydrous conditions (THF, 60°C) to prevent hydrolysis.
    • Monitor by HPLC-MS for by-products (e.g., debrominated species).
    • Post-reaction, isolate via precipitation (hexane) to avoid column-induced degradation .

Q. How do steric and electronic effects of the 4-bromobenzoyloxy group impact radical scavenging efficiency?

  • Answer : The bromine atom’s electronegativity enhances the oxime group’s ability to donate hydrogen atoms, improving DPPH scavenging. Compare with chloro or methyl analogs via Hammett plots (σ⁺ values). Steric hindrance from the benzoyloxy group may reduce accessibility to radicals; assess via kinetic studies (pseudo-first-order rate constants) .

Methodological Notes

  • Spectral Data : Always reference internal standards (e.g., polystyrene for FTIR, TMS for NMR) .
  • Computational Tools : Use Gaussian, ORCA, or Q-Chem for mechanistic insights; VMD for visualizing transition states .
  • Safety : Handle brominated intermediates in fume hoods; use PPE for DPPH (mutagenic) .

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